molecular formula C13H5BrF5IO B14072802 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14072802
M. Wt: 478.98 g/mol
InChI Key: OPSURVAWCCGPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:

    Halogenation: Introducing bromine and iodine atoms into the phenoxy ring.

    Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the difluoro and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution due to the presence of halogens.

    Oxidation and Reduction: These reactions might modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Using reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Using reagents like sulfuric acid or nitric acid.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Pharmaceutical Research: Investigated for potential biological activity and therapeutic applications.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(3-Bromo-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Uniqueness

The presence of multiple halogens and trifluoromethyl groups makes 2-(3-Bromo-4-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene unique in terms of its reactivity and potential applications. The specific combination of bromine, iodine, and fluorine atoms can impart distinct chemical and physical properties.

Properties

Molecular Formula

C13H5BrF5IO

Molecular Weight

478.98 g/mol

IUPAC Name

2-(3-bromo-4-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5IO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H

InChI Key

OPSURVAWCCGPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.